(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
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Description
(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C20H18N2O6S2 and its molecular weight is 446.49. The purity is usually 95%.
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Biological Activity
(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolidinone core
- A furan ring substituted with a nitrophenyl group
- A hexanoic acid tail
This unique configuration may contribute to its biological properties, particularly in terms of enzyme inhibition and cytotoxicity.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Exhibits significant free radical scavenging capabilities.
- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Potential inhibitory effects on cholinesterases and other enzymes.
Antioxidant Activity
The compound's antioxidant activity is measured using the IC50 value, which indicates the concentration required to inhibit 50% of free radicals. Preliminary studies suggest that derivatives of thiazolidinones can exhibit IC50 values in the low micromolar range, indicating potent antioxidant effects .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolidinone derivatives. For instance:
- Cell Line Studies : The compound showed cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.31 to 0.53 µM .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.45 |
A549 | 0.53 |
HeLa | 0.52 |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has been assessed for its ability to inhibit cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases like Alzheimer's. The following data summarizes its inhibitory activity:
Enzyme | Inhibition (%) at 1.5 mg/mL |
---|---|
Acetylcholinesterase (AChE) | 68.73% |
Butyrylcholinesterase (BChE) | 56.17% |
These results demonstrate that the compound possesses significant inhibitory activity against these enzymes, indicating potential therapeutic applications in treating cognitive disorders .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction modes of the compound with target proteins. The docking simulations suggest that the compound interacts favorably with the active sites of cholinesterases, potentially stabilizing the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions .
Case Studies and Research Findings
- Study on Thiazolidinones : A series of thiazolidinone derivatives were synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties. The study found that compounds with electron-withdrawing groups displayed enhanced activity against various pathogens .
- Enzyme Inhibition Research : Another study focused on synthesizing novel thiazolidinone derivatives that exhibited potent inhibition against AChE and BChE, highlighting the role of structural modifications in enhancing bioactivity .
Properties
IUPAC Name |
6-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-18(24)8-2-1-5-11-21-19(25)17(30-20(21)29)12-13-9-10-16(28-13)14-6-3-4-7-15(14)22(26)27/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEAXKBUCKZZJK-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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